2-Bromo-1-(4-bromopyridin-2-yl)ethanone

Description

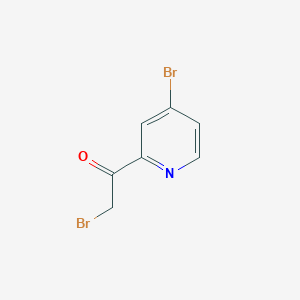

2-Bromo-1-(4-bromopyridin-2-yl)ethanone is a brominated aromatic ketone featuring a pyridine ring substituted with bromine atoms at the 4-position and an ethanone group bearing a bromine atom at the 2-position. Brominated pyridinyl ethanones are pivotal intermediates in drug discovery, particularly in synthesizing heterocyclic frameworks for antiparasitic and anticancer agents .

Properties

Molecular Formula |

C7H5Br2NO |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

2-bromo-1-(4-bromopyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5Br2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |

InChI Key |

YXNXBUJDXCREMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone typically involves the bromination of 2-acetylpyridine. The process can be summarized as follows:

Starting Material: 2-acetylpyridine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Bromo-1-(4-bromopyridin-2-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or the activation of specific receptors, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physical Properties

Key Observations:

Heterocyclic vs. Aromatic Rings: Pyridine derivatives (e.g., this compound) exhibit enhanced electron-withdrawing effects compared to phenyl derivatives (e.g., 2-bromo-1-(4-bromophenyl)ethanone), influencing their reactivity in nucleophilic substitutions . Furan and pyrrolopyridine derivatives (e.g., 2-bromo-1-(furan-2-yl)ethanone) show distinct solubility and stability profiles due to oxygen/nitrogen heteroatoms .

Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) on the aromatic ring increase electrophilicity at the ethanone carbon, facilitating nucleophilic attacks in coupling reactions . Methoxy groups (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) enhance solubility in organic solvents like DCM/ethyl acetate mixtures, aiding purification .

Table 2: Reactivity in Key Reactions

Key Findings:

Notes

- Safety data for many brominated ethanones remain incomplete, as noted in 2-bromo-1-(2,4-dihydroxyphenyl)ethanone safety assessments .

- Crystallographic studies (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) provide critical insights into molecular packing and stability .

Biological Activity

2-Bromo-1-(4-bromopyridin-2-yl)ethanone is an organic compound notable for its unique structural features, which include a brominated pyridine ring and an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antitumor properties and interactions with various biological targets.

- Molecular Formula : C8H7Br2N

- Molecular Weight : 248.05 g/mol

- CAS Number :

The presence of bromine atoms in the structure enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. The following sections detail its biological effects and mechanisms of action.

Antitumor Properties

Preliminary studies suggest that this compound has potential antitumor effects. Its mechanism of action may involve:

- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of various cancer cell lines.

- Induction of apoptosis : It may trigger programmed cell death in cancerous cells, a crucial mechanism for cancer treatment.

Interaction with Biological Targets

The compound's interactions with biological targets are essential for understanding its therapeutic potential. Key findings include:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in tumor growth.

- Receptor Binding : It shows binding affinity to various receptors that are implicated in cancer progression.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound distinguishes it from other compounds. Below is a comparison table highlighting its features against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-1-(5-bromopyridin-2-yl)ethanone | Similar brominated pyridine structure | Different position of bromine on the pyridine ring |

| 1-(4-Bromopyridin-2-yl)ethanone | Contains bromine but lacks additional substituents | No halogen substitution on the carbon chain |

| 1-(3-Chloropyridin-4-YL)ethanone | Chlorine at a different position on the pyridine | Different reactivity due to chlorine placement |

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, providing insights into its potential applications:

- Study on Antitumor Activity : A study published in Organic Letters explored the compound's ability to inhibit tumor cell proliferation, demonstrating significant effects against several cancer types .

- Mechanistic Insights : Another research article highlighted the compound's mechanism involving enzyme inhibition, which plays a crucial role in cancer metabolism .

- Pharmacological Evaluations : Evaluations conducted by various pharmacological studies have indicated promising results regarding its safety profile and efficacy as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.